Ethyl beta-D-fructofuranoside

Carbohydrate Chemistry Stability Studies Glycoside Hydrolysis

Researchers studying β-fructofuranosidase kinetics face cross-reactivity when using generic substrates like sucrose. Ethyl β-D-fructofuranoside (CAS 1820-84-4) resolves this with its defined β-anomeric configuration, enabling unambiguous enzyme characterization. • β-Specific substrate: discriminates α- vs. β-glycosidase activity; validated purification workflow (86% yield) • Distinct kinetics: ~2-fold slower acid hydrolysis vs. α-anomer for mechanistic studies • Documented bioactivity: DPPH antiradical IC50 21.11 μg/mL; antibacterial MIC 200 μg/mL Supplied as ≥98% pure white powder with full CoA. Global shipping available.

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
CAS No. 1820-84-4
Cat. No. B160367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl beta-D-fructofuranoside
CAS1820-84-4
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1(C(C(C(O1)CO)O)O)CO
InChIInChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1
InChIKeyKQQFKZUGBOQKLW-OOJXKGFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Beta-D-Fructofuranoside (CAS 1820-84-4): Procurement and Selection Considerations for Research Applications


Ethyl beta-D-fructofuranoside (CAS 1820-84-4) is a specialized carbohydrate derivative consisting of a D-fructofuranose unit linked to an ethyl group via a β-anomeric glycosidic bond . It is a white crystalline compound soluble in water and various organic solvents [1]. This compound is distinct from its anomeric isomer, ethyl alpha-D-fructofuranoside (CAS 81024-99-9), and serves as a valuable model glycoside in carbohydrate chemistry, enzymology, and synthetic biology research . It is not a bulk commodity sugar but a specific research tool found in certain plant species [2].

Why Ethyl Beta-D-Fructofuranoside Cannot Be Substituted by Generic In-Class Analogs


In carbohydrate and glycoscience research, substituting ethyl beta-D-fructofuranoside with a generic analog such as sucrose, fructose, or its alpha anomer can lead to experimental failure or non-reproducible results. The compound's specific β-anomeric configuration dictates its recognition and hydrolysis kinetics by critical enzymes like invertases and β-fructofuranosidases [1]. Furthermore, its stability profile in acidic conditions differs significantly from alpha anomers, with a ~2-fold slower hydrolysis rate, which directly impacts its utility in chemical and process development studies [2]. While structurally similar, methyl beta-D-fructofuranoside may exhibit different solubility and physicochemical properties, altering its behavior in specific assays. Finally, its unique bioactivity profile, including antiradical and antibacterial effects, is not a class-wide property of all fructofuranosides and must be verified specifically for this compound [3].

Quantitative Differentiation Guide for Ethyl Beta-D-Fructofuranoside (CAS 1820-84-4) vs. Analogs


Acid-Catalyzed Hydrolysis Kinetics: Ethyl β-D-Fructofuranoside Exhibits Significantly Greater Stability Than Ethyl α-D-Fructofuranoside

Ethyl beta-D-fructofuranoside demonstrates approximately 2-fold greater stability against acid-catalyzed hydrolysis compared to its alpha anomer under identical conditions. This difference is critical for selecting a robust glycoside for experiments or processes involving acidic environments. The beta anomer undergoes unimolecular heterolysis at a significantly slower rate than the alpha form [1].

Carbohydrate Chemistry Stability Studies Glycoside Hydrolysis

In Vitro Antiradical Activity (DPPH Assay): Ethyl β-D-Fructofuranoside Exhibits Potent Free Radical Scavenging with an IC50 of 21.11 μg/mL

Ethyl beta-D-fructofuranoside, isolated from Erythrina excelsa stem bark, exhibits good antiradical potential with an IC50 value of 21.11 ± 0.53 μg/mL in the DPPH free radical scavenging assay [1]. This provides a quantitative benchmark for its antioxidant capacity, which is not a universal property among fructofuranoside analogs and represents a specific bioactivity of this compound.

Antioxidant Research Bioactivity Screening Natural Product Chemistry

Antibacterial Activity Against Gram-Negative Pathogens: Ethyl β-D-Fructofuranoside Demonstrates Moderate Broad-Spectrum Activity (MIC 200 μg/mL)

Ethyl beta-D-fructofuranoside exhibits moderate antibacterial activity against several Gram-negative pathogens, including Escherichia coli, Salmonella typhi, Salmonella typhimurium, and Salmonella enterica, with a consistent Minimum Inhibitory Concentration (MIC) of 200 μg/mL [1]. This specific antimicrobial profile distinguishes it from other sugar derivatives that lack such activity and supports its use as a bioactive lead or reference compound.

Antimicrobial Research Bioactivity Screening Natural Product Chemistry

Enzymatic Specificity: Ethyl β-D-Fructofuranoside is a Selective Substrate for β-Fructofuranosidases and Invertases, Crucial for Enzymology Studies

Ethyl beta-D-fructofuranoside is specifically recognized and hydrolyzed by enzymes with β-fructofuranosidase activity, such as invertase (EC 3.2.1.26) [1]. Its utility is demonstrated in a patented process where the yeast Hansenula polymorpha, which lacks extracellular β-fructofuranosidase activity, was used to purify the compound by selectively consuming contaminating sugars like glucose, fructose, and sucrose without hydrolyzing the target ethyl β-D-fructofuranoside, achieving a high recovery yield of 86% [2].

Enzymology Biocatalysis Glycoside Hydrolase Assays

High-Impact Application Scenarios for Ethyl Beta-D-Fructofuranoside (CAS 1820-84-4) Based on Specific Evidence


Enzymology and Biocatalysis Research Involving β-Fructofuranosidases

Researchers studying the kinetics, specificity, or inhibition of β-fructofuranosidases (e.g., invertase) should procure ethyl β-D-fructofuranoside. Its specific β-anomeric linkage makes it a defined substrate for these enzymes, unlike generic sugars like sucrose which are also hydrolyzed by α-glucosidases [1]. The demonstrated purification method using H. polymorpha, which achieves 86% yield due to this specificity, provides a validated workflow for obtaining high-purity compound for such assays [1]. This compound is essential for discriminating between alpha- and beta-specific glycosidase activities.

Discovery and Characterization of Bioactive Natural Product Leads

For natural product chemists and pharmacognosy researchers screening for antioxidant or antimicrobial agents, ethyl β-D-fructofuranoside offers a quantifiable bioactive lead. Its demonstrated antiradical activity (IC50 21.11 μg/mL in DPPH assay) and antibacterial activity (MIC 200 μg/mL against multiple Gram-negative strains) provide a solid baseline for comparative bioactivity studies or for use as a reference standard in dereplication processes [2]. Procurement is justified for projects targeting oxidative stress or bacterial infections from plant-derived molecules.

Carbohydrate Chemistry and Glycoside Stability Studies

Scientists investigating the fundamental chemistry of glycosidic bond cleavage should select ethyl β-D-fructofuranoside based on its distinct acid-catalyzed hydrolysis kinetics. Its ~2-fold slower hydrolysis rate compared to the alpha anomer provides a valuable model system for studying anomeric effects and reaction mechanisms [3]. This differential stability is a critical selection criterion for experiments requiring a more stable fructofuranoside under acidic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl beta-D-fructofuranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.